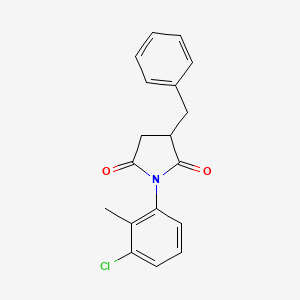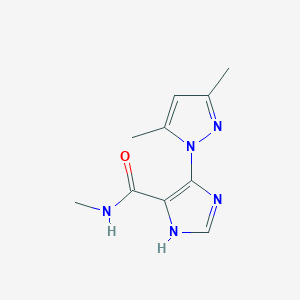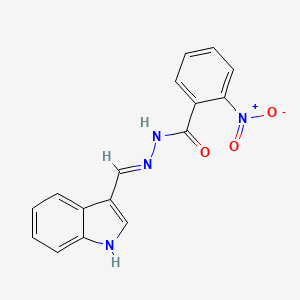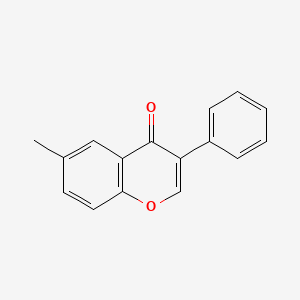![molecular formula C30H24ClN3O B11192312 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11192312.png)
3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, a naphthyl group, and a dihydropyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-chlorophenylhydrazine and 4-methoxybenzaldehyde in the presence of a base can form the pyrazole ring, which is then further reacted with naphthyl ketone to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine: Lacks the methoxyphenyl group.
7-(4-Methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-(naphthalen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents may enhance its binding affinity to molecular targets or improve its solubility and stability.
Properties
Molecular Formula |
C30H24ClN3O |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-naphthalen-2-yl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C30H24ClN3O/c1-19-29(22-9-13-25(31)14-10-22)30-32-27(24-8-7-20-5-3-4-6-23(20)17-24)18-28(34(30)33-19)21-11-15-26(35-2)16-12-21/h3-17,28H,18H2,1-2H3 |
InChI Key |
WCMCFBKMWCPUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate](/img/structure/B11192239.png)

![N-(3-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11192262.png)
![Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11192266.png)
![Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11192272.png)
![3-(1-{[1,1'-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B11192276.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11192286.png)
![7-cyclopentyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11192288.png)

![7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11192292.png)


